molecular formula C8H4Cl2F3NO B1314460 4-Amino-3-chloro-5-(trifluoromethyl)benzoyl chloride CAS No. 63498-15-7

4-Amino-3-chloro-5-(trifluoromethyl)benzoyl chloride

Cat. No.: B1314460
CAS No.: 63498-15-7
M. Wt: 258.02 g/mol
InChI Key: VFMOALNFJXDNSO-UHFFFAOYSA-N
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Description

4-Amino-3-chloro-5-(trifluoromethyl)benzoyl chloride: is an organic compound with the molecular formula C8H4Cl2F3NO and a molecular weight of 258.02 g/mol . It is a derivative of benzoyl chloride, characterized by the presence of amino, chloro, and trifluoromethyl groups on the benzene ring. This compound is known for its reactivity and is used in various chemical syntheses and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Amino-3-chloro-5-(trifluoromethyl)benzoyl chloride typically involves the chlorination of 4-Amino-3-chloro-5-(trifluoromethyl)benzoic acid. The reaction is carried out using thionyl chloride (SOCl2) as the chlorinating agent. The reaction conditions include refluxing the mixture at elevated temperatures to ensure complete conversion to the benzoyl chloride derivative .

Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yields and purity. The product is then purified through distillation or recrystallization techniques.

Chemical Reactions Analysis

Types of Reactions:

    Substitution Reactions: The compound undergoes nucleophilic substitution reactions due to the presence of the chloro group. Common nucleophiles include amines and alcohols.

    Reduction Reactions: The amino group can be reduced to form corresponding amines.

    Oxidation Reactions: The compound can undergo oxidation to form various oxidized derivatives.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH) or potassium hydroxide (KOH) in aqueous or alcoholic solutions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) under anhydrous conditions.

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic media.

Major Products Formed:

    Substitution: Formation of substituted benzoyl derivatives.

    Reduction: Formation of corresponding amines.

    Oxidation: Formation of oxidized benzoyl derivatives.

Scientific Research Applications

Chemistry: 4-Amino-3-chloro-5-(trifluoromethyl)benzoyl chloride is used as an intermediate in the synthesis of various organic compounds. It is particularly valuable in the preparation of pharmaceuticals and agrochemicals .

Biology: In biological research, this compound is used to study enzyme interactions and protein modifications. It serves as a probe to investigate the mechanisms of enzyme catalysis and inhibition.

Medicine: The compound is explored for its potential therapeutic applications, including the development of new drugs with anti-inflammatory and anticancer properties .

Industry: In the industrial sector, this compound is used in the production of dyes, pigments, and specialty chemicals. Its reactivity makes it a valuable building block for various chemical processes .

Mechanism of Action

The mechanism of action of 4-Amino-3-chloro-5-(trifluoromethyl)benzoyl chloride involves its interaction with specific molecular targets. The compound can act as an acylating agent, modifying proteins and enzymes by forming covalent bonds with amino acid residues. This modification can alter the activity and function of the target molecules, leading to various biological effects .

Comparison with Similar Compounds

  • 4-Amino-3-chloro-5-(trifluoromethyl)benzoic acid
  • 4-Chloro-3-(trifluoromethyl)aniline
  • 2-Chloro-4-(trifluoromethyl)aniline

Comparison: 4-Amino-3-chloro-5-(trifluoromethyl)benzoyl chloride is unique due to the presence of both amino and chloro groups, which enhance its reactivity compared to similar compounds. The trifluoromethyl group also imparts distinct electronic properties, making it a valuable intermediate in various chemical syntheses .

Properties

IUPAC Name

4-amino-3-chloro-5-(trifluoromethyl)benzoyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4Cl2F3NO/c9-5-2-3(7(10)15)1-4(6(5)14)8(11,12)13/h1-2H,14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFMOALNFJXDNSO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1C(F)(F)F)N)Cl)C(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4Cl2F3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10538086
Record name 4-Amino-3-chloro-5-(trifluoromethyl)benzoyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10538086
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

258.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

63498-15-7
Record name 4-Amino-3-chloro-5-(trifluoromethyl)benzoyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10538086
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

13 g (0.0543 mol) of 4-amino-3-chloro-5-trifluoromethyl-benzoic acid was added to 32.5 ml of thionyl chloride. The suspension was heated until the crystals have dissolved, then refluxing was continued for another 2 h. After cooling to room temperature, the remaining thionyl chloride was evaporated under reduced pressure, thus obtained crude 3-chloro-4-amino-5-trifluoromethyl-benzoyl chloride, which was dissolved in chloroform at heating. Filtered with heating and evaporated under reduced pressure to remove chloroform, obtained the subject product. Yield: 80–90%, melting point: 110–115° C.
Quantity
13 g
Type
reactant
Reaction Step One
Quantity
32.5 mL
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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